2-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one
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Overview
Description
2-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one is a chemical compound with the molecular formula C9H14F3NO It is a piperidinone derivative, characterized by the presence of a trifluoropropyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one typically involves the reaction of 2-methylpiperidin-4-one with 3,3,3-trifluoropropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols .
Scientific Research Applications
2-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperidinone moiety can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-(3,3,3-Trifluoropropyl)piperidin-4-one: Similar structure but lacks the methyl group at the 2-position.
Methyl [1-(3,3,3-trifluoropropyl)piperidin-4-yl]acetate: Contains an ester group instead of a ketone.
N-methyl-2-[1-(3,3,3-trifluoropropyl)piperidin-4-yl]acetamide: Features an amide group instead of a ketone
Uniqueness
2-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one is unique due to the presence of both a trifluoropropyl group and a methyl group on the piperidine ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity .
Properties
Molecular Formula |
C9H14F3NO |
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Molecular Weight |
209.21 g/mol |
IUPAC Name |
2-methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one |
InChI |
InChI=1S/C9H14F3NO/c1-7-6-8(14)2-4-13(7)5-3-9(10,11)12/h7H,2-6H2,1H3 |
InChI Key |
FVJGXURNJZEAQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)CCN1CCC(F)(F)F |
Origin of Product |
United States |
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